![molecular formula C10H12N2O3 B2645708 Methyl 2-[(3-aminophenyl)formamido]acetate CAS No. 56445-69-3](/img/structure/B2645708.png)
Methyl 2-[(3-aminophenyl)formamido]acetate
Vue d'ensemble
Description
“Methyl 2-[(3-aminophenyl)formamido]acetate” is a chemical compound with the molecular formula C10H12N2O3 . It is also known as "Glycine, N-(3-aminobenzoyl)-, methyl ester" .
Molecular Structure Analysis
The molecular weight of “Methyl 2-[(3-aminophenyl)formamido]acetate” is 208.21 . The molecular structure consists of a methyl ester group (COOCH3), an amide group (CONH), and an amino group (NH2) attached to a phenyl ring .Applications De Recherche Scientifique
Conformational Analysis of Model Peptides
Research by Walther (1987) focused on the computation of stable conformations of formamide and its methyl derivatives, including applications in peptide investigation. This study is significant for understanding peptide structures in solvents (Walther, 1987).
Kinetic Isotope Effects in Acyl Group Transfer Reactions
Marlier (2001) reviewed multiple kinetic isotope effects in acyl group transfer reactions to amides and esters, crucial for detailed bonding pictures in transition states. This research is vital for understanding reaction mechanisms involving formamide derivatives (Marlier, 2001).
Chemistry of Formamide Acetals
Abdulla and Brinkmeyer (1979) explored the reactions of formamide acetals, highlighting their use as alkylating and formylating agents in various synthetic processes. This study offers insights into the synthetic utility of formamide derivatives (Abdulla & Brinkmeyer, 1979).
Carbon-Monoxide-Free Aminocarbonylation
Sawant et al. (2011) described a carbon-monoxide-free aminocarbonylation process using N-substituted formamides, highlighting an environmentally safer approach to carbonylation reactions (Sawant et al., 2011).
Molecular Structure Studies
Studies by Kitano and Kuchitsu (1973) on N-methylformamide, and by Hatton and Richards (1960) on dimethyl-formamide, provided valuable insights into the molecular structures of these compounds, contributing to a deeper understanding of formamide derivatives (Kitano & Kuchitsu, 1973), (Hatton & Richards, 1960).
Barriers to Rotation in Molecules
Research by Wiberg and Laidig (1987) on the rotational barriers in formic acid and related compounds, including formamide derivatives, is crucial for understanding the energetics and dynamics of molecular rotations (Wiberg & Laidig, 1987).
Acetylation and Methylation Studies
Renard and Jarvis (1999) explored the acetylation and methylation of homogalacturonans, using derivatives of formamide, thus contributing to the field of carbohydrate chemistry (Renard & Jarvis, 1999).
Interstellar Chemistry
Belloche et al. (2017) investigated N-methylformamide's potential role in interstellar pre-biotic chemistry, emphasizing its significance in astrochemistry (Belloche et al., 2017).
Propriétés
IUPAC Name |
methyl 2-[(3-aminobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-12-10(14)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFZCMGSPFSUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-aminophenyl)formamido]acetate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)
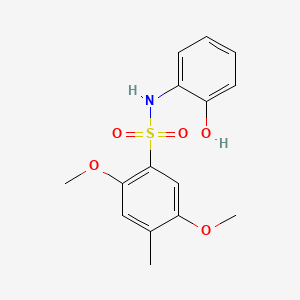
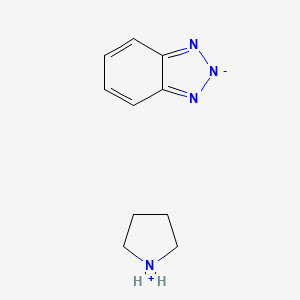
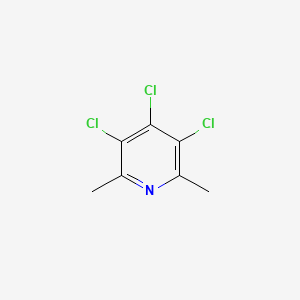
![(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile](/img/structure/B2645632.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2645634.png)

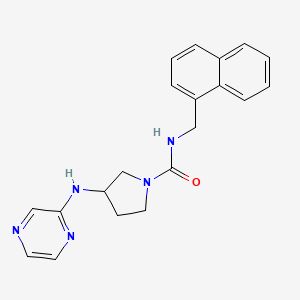

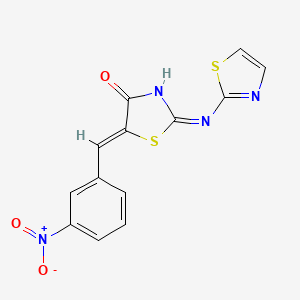

![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)
![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)
